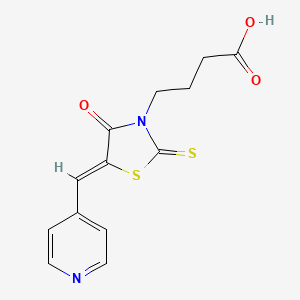

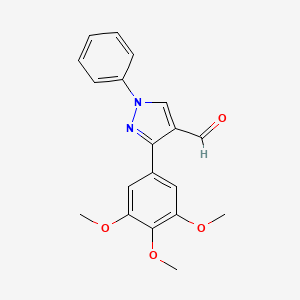

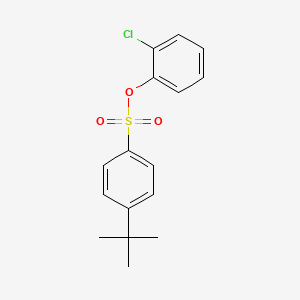

N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfamides, such as N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide, are a class of organic compounds that contain a sulfonamide functional group. They have been reported to show various biological activities such as anti-mycobacterial, anticonvulsant, anti-hypoglycemic, anticancer, and enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity against a variety of bacterial strains. Studies have shown that certain derivatives exhibit significant antibacterial properties compared to standard drugs like sulfamethoxazole/trimethoprim . This suggests potential use in developing new antibacterial agents.

Enzyme Inhibition

Sulfamide derivatives, including those related to “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, have been reported to inhibit various enzymes. These include carbonic anhydrase I, HIV-1 protease, elastase, and carboxypeptidase A . Such enzyme inhibition is crucial for designing drugs targeting specific metabolic pathways.

Anticancer Properties

Research indicates that sulfamide derivatives can exhibit anticancer activities . By inhibiting enzymes that cancer cells rely on, these compounds can potentially be used to develop new anticancer therapies .

Anticonvulsant Effects

Some sulfamide derivatives have been explored for their anticonvulsant properties. This application could lead to the development of new treatments for conditions like epilepsy .

Anti-hypoglycemic Activity

The anti-hypoglycemic activity of sulfamide derivatives makes them candidates for diabetes treatment. They could help regulate blood sugar levels by affecting glucose metabolism .

Alzheimer’s Disease Therapy

N-acylsulfonamide, a feature in several biomolecules, is known for its therapeutic potential in Alzheimer’s disease. Compounds with this moiety, including “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, could be used to develop drugs for treating Alzheimer’s .

Green Chemistry Applications

A novel method for N-acylation of amines and sulfonamides, including “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, under ultrasound irradiation has been reported. This green chemistry approach offers advantages like simple workup conditions, time efficiency, and high yield .

Drug Synthesis

The N-acylsulfonamide moiety is common in important biomolecules and drugs. The compound could be used in the synthesis of a wide range of drugs, given its structural features and reactivity .

Eigenschaften

IUPAC Name |

N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-16-9-5-8-15(12-16)17(20)18-10-11-24(21,22)19-13-14-6-3-2-4-7-14/h2-9,12,19H,10-11,13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZTWSKZOQREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)

![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)